molecular formula C5H10O5 B119500 D-ribulose CAS No. 488-84-6

D-ribulose

Cat. No. B119500
CAS RN: 488-84-6
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-NQXXGFSBSA-N
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Description

D-ribulose is a ketopentose, a monosaccharide containing five carbon atoms, and includes a ketone functional group . It has a chemical formula of C5H10O5 . Two enantiomers are possible: this compound (d-erythro-pentulose) and l-ribulose (l-erythro-pentulose). This compound is the diastereomer of d-xylulose . Ribulose sugars are composed in the pentose phosphate pathway from arabinose . They are important in the formation of many bioactive substances .


Synthesis Analysis

Ribulose 5-phosphate 3-epimerase catalyzes the conversion of Ribulose 5-phosphate into xylulose 5-phosphate . Inactivation of ribulose 5-phosphate 3-epimerase can reduce the consumption of ribulose 5-phosphate, enhancing the carbon flux toward riboflavin biosynthesis .


Molecular Structure Analysis

This compound has a molecular formula of CHO with an average mass of 150.130 Da and a monoisotopic mass of 150.052826 Da . It has two defined stereocentres .


Chemical Reactions Analysis

This compound plays a crucial role in various chemical reactions. For example, it is involved in the carboxylation reaction catalyzed by Rubisco . In addition, this compound participates in xylose oxidation reactions, yielding an α-ketoglutarate from xylose .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 469.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.6 mmHg at 25°C . It has a molar refractivity of 31.3±0.3 cm3, a polar surface area of 98 Å2, and a molar volume of 99.0±3.0 cm3 .

Scientific Research Applications

Biotechnological Production

D-ribulose, a rare sugar with applications in asymmetric synthesis, is usually produced chemically. Research has explored biocatalytic methods for its production. Enterobacter aerogenes ribitol dehydrogenase (EaRDH) has been found effective in converting ribitol to this compound, with an impressive yield of approximately 85%. This biocatalytic process offers a promising alternative for industrial-scale production of this compound and related branched pentoses (Singh et al., 2016).

Enzymatic Metabolism

In the metabolism of D-arabinose and ribitol, this compound acts as an initial catabolic intermediate. For instance, in Escherichia coli and Aerobacter aerogenes, it is converted into this compound-5-phosphate via specific enzymes. The study of kinase-deficient mutants in these organisms demonstrates the potential for other kinases to replace the usual ones responsible for this compound phosphorylation, influencing the metabolism pathways (Leblanc & Mortlock, 1972).

Ribulose Bisphosphate Carboxylase/Oxygenase (RuBisCO) Isolation

This compound-1,5-bisphosphate carboxylase/oxygenase, a key enzyme in photosynthesis, has been isolated from various sources like spinach leaves and blue-green algae. The isolation and purification methods of this enzyme are crucial for understanding its role in carbon fixation and photosynthesis. Studies demonstrate various techniques for efficient isolation and purification of RuBisCO (Hall & Tolbert, 1978), (Tabita et al., 1974).

Enzymatic Synthesis and Isomerases

This compound and its derivatives like this compound-1,5-bisphosphate are synthesized enzymatically for various applications, including studies in plant biochemistry and photosynthesis. Techniques involving enzymes like hexokinase, glucose 6-phosphate dehydrogenase, and phosphoribulokinase are used for the synthesis of these compounds (Kuehn & Hsu, 1978). Additionally, isomerases like L-fucose isomerase and D-arabinose isomerase are employed for the biocatalytic production of L-fuculose and this compound, which have applications in food, agriculture, and medicine industries (Iqbal et al., 2020).

Applications in Medical and Agricultural Industries

This compound, through its derivatives like this compound-1,5-bisphosphate, plays a significant role in various medical and agricultural applications. Its potential for use in anticancer and antiviral drugs, and as a precursor for other rare sugars of high market value, is being explored. Its production through enzymatic methods is particularly important for meeting the demands of these industries (Iqbal et al., 2019).

Mechanism of Action

Target of Action

D-Ribulose, also known as Ribulose, primarily targets the enzyme Ribulose-5-Phosphate Epimerase (RPE) and Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) . RPE is involved in the interconversion of ribulose-5-phosphate (Ru5P) to xylulose-5-phosphate (Xu5P) during the Pentose Phosphate Pathway (PPP) . RuBisCO is unique to photosynthetic metabolism and plays a crucial role in the carbon fixation process .

Mode of Action

This compound interacts with its targets in a specific manner. In the case of RPE, it participates in the catalysis of the interconversion of Ru5P to Xu5P . For RuBisCO, this compound combines with carbon dioxide at the start of the photosynthesis process in green plants . The enzyme RuBisCO catalyzes the reaction between RuBP and carbon dioxide, producing a highly unstable six-carbon intermediate .

Biochemical Pathways

This compound is involved in the Pentose Phosphate Pathway (PPP), which plays a crucial role in maintaining NADPH/NADP+ homeostasis and provides protection against oxidative stress . It is also an intermediate in the Calvin cycle . The non-oxidative PPP converts this compound-5-phosphate to various other compounds, affecting multiple downstream pathways .

Pharmacokinetics

It is known that this compound can undergo phosphorylation to yield ribose-5-phosphate (r-5-p), which contributes to atp production through the nonoxidative phase of the ppp .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, in the PPP, the conversion of this compound-5-phosphate to other compounds helps maintain NADPH/NADP+ homeostasis and provides protection against oxidative stress . In photosynthesis, this compound’s interaction with RuBisCO leads to the production of glucose .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activity of RuBisCO, a primary target of this compound, can be affected by various environmental conditions . Understanding these influences can provide insights into the efficacy and stability of this compound’s action.

Future Directions

Future directions can be referred to a design and development of the pipelines, algorithms, and protocols, integrating state-of-the-art technologies for enzyme-mediated bioremediation, such as synthetic biology, rational enzyme design, directed enzyme evolution, and AI/ML-assisted enzyme engineering . A comprehensive understanding of bacterial xylose metabolism could be useful for the feasible development of microbial cell factories .

Biochemical Analysis

Biochemical Properties

D-Ribulose is a metabolite in pentose and glucuronate interconversions . It interacts with the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the most abundant soluble protein in nature . RuBisCO catalyzes the reaction in the photosynthetic assimilation of atmospheric carbon dioxide (CO2) .

Cellular Effects

This compound influences cell function by participating in the Calvin cycle, a series of biochemical reactions that occur in the stroma of chloroplasts during photosynthesis . It impacts cellular metabolism by being involved in the conversion of inorganic carbon substrates, CO2 and NaHCO3 .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with RuBisCO. In the Calvin cycle, RuBisCO metabolizes Ribulose-1,5-bisphosphate (RuBP) into glycerate 3-phosphate (G3P) . This process involves the binding of this compound with RuBisCO, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time through RuBisCO activity assays . These assays monitor the consumption rates of RuBP, providing information on this compound’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the Calvin cycle, a metabolic pathway that plays a key role in the photosynthetic assimilation of CO2 . It interacts with RuBisCO and other enzymes in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in the Calvin cycle

Subcellular Localization

This compound is localized in the stroma of chloroplasts, where the Calvin cycle occurs . Its activity and function are influenced by this subcellular localization .

properties

IUPAC Name

(3R,4R)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204115
Record name Ribulose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

488-84-6, 5556-48-9
Record name D-Ribulose
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Record name Ribulose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Ribulose
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Record name Ribulose
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Record name Ribulose
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Record name D-erythro-pent-2-ulose
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Record name RIBULOSE, DL-
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Record name RIBULOSE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is D-ribulose and what is its role in biological systems?

A: this compound is a ketopentose, a monosaccharide containing five carbon atoms with a ketone functional group. [, , , , ] This sugar plays a crucial role in various metabolic pathways, notably the pentose phosphate pathway, where it serves as a precursor for nucleotide biosynthesis and provides reducing equivalents for biosynthetic processes. [, , , , ]

Q2: What is the relationship between this compound and this compound 5-phosphate?

A: this compound 5-phosphate is the phosphorylated form of this compound. It is a key intermediate in the pentose phosphate pathway and the Calvin cycle, where it serves as the substrate for the enzyme this compound 1,5-bisphosphate carboxylase/oxygenase (RuBisCO). [, , , , ]

Q3: How does this compound enter metabolic pathways?

A: In some organisms, this compound can be directly phosphorylated by D-ribulokinase to form this compound 5-phosphate, entering the pentose phosphate pathway. [, ] It can also be derived from D-arabinose through the action of L-fucose isomerase, which exhibits activity on D-arabinose, converting it to this compound. []

Q4: How does the structure of this compound affect its interaction with enzymes like D-ribulokinase?

A: While D-ribulokinase exhibits broad substrate specificity, phosphorylating all four 2-ketopentoses, it shows varying affinities. [] The enzyme has a fourfold greater affinity for L-fuculose than for this compound, suggesting its natural substrate is L-fuculose. []

Q5: How does the phosphorylation of this compound contribute to its metabolic role?

A: Phosphorylation activates this compound, allowing it to participate in enzymatic reactions within the cell. For instance, this compound 5-phosphate is a substrate for this compound-5-phosphate 3-epimerase, which catalyzes its interconversion with D-xylulose 5-phosphate, another key intermediate in the pentose phosphate pathway. [, ]

Q6: What are some industrial applications of this compound and related enzymes?

A: this compound, being a rare sugar, has potential applications in the food and pharmaceutical industries. [] For instance, D-arabitol dehydrogenase, which catalyzes the conversion of D-arabitol to this compound, is being explored as a biocatalyst for producing rare sugar precursors due to its thermostability and specificity. []

Q7: What are some challenges in studying and utilizing this compound?

A: this compound and its phosphorylated derivatives are highly reactive and unstable, making them challenging to study and utilize. [, ] Specialized techniques and conditions are often required to stabilize these compounds and study their interactions with enzymes. [, ]

Q8: What are the implications of this compound metabolism for biotechnological applications?

A: Understanding this compound metabolism is crucial for engineering microorganisms for the production of valuable compounds. For example, manipulating the pentose phosphate pathway to increase this compound 5-phosphate availability can enhance the synthesis of nucleotides, amino acids, and other essential metabolites. [, ]

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